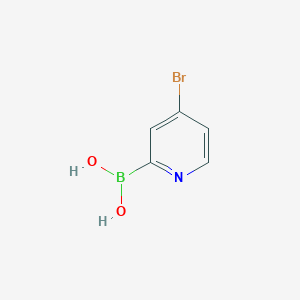

(4-Bromopyridin-2-yl)boronic acid

Description

(4-Bromopyridin-2-yl)boronic acid is an organoboron compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. This structure combines the electron-withdrawing effects of bromine with the boronic acid’s reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its applications span pharmaceuticals, materials science, and chemical sensing, leveraging the boronic acid’s ability to form reversible esters with diols .

Properties

Molecular Formula |

C5H5BBrNO2 |

|---|---|

Molecular Weight |

201.82 g/mol |

IUPAC Name |

(4-bromopyridin-2-yl)boronic acid |

InChI |

InChI=1S/C5H5BBrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |

InChI Key |

MEVZPTDPVZIERL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=CC(=C1)Br)(O)O |

Origin of Product |

United States |

Scientific Research Applications

(4-Bromopyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromopyridin-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions:

Molecular Targets: The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the organic group to the palladium center.

Pathways Involved: The key steps include oxidative addition, transmetalation, and reductive elimination, which result in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

The bromine substituent and pyridine scaffold significantly influence the compound’s acidity (pKa), solubility, and binding affinity.

Table 1: Key Physicochemical Properties of Selected Boronic Acids

*Experimental pKa values vary based on substituent effects. †Estimated based on electronic effects of bromine and pyridine. ‡Amino groups lower pKa due to electron donation.

Key Findings :

Reactivity and Binding Affinity

The bromine substituent and pyridine ring modulate reactivity in esterification and molecular interactions.

Table 2: Reactivity and Binding Constants

*Binding constants depend on diol structure (e.g., glucose vs. catechol).

Key Findings :

Key Findings :

- Antiproliferative Activity : Bulky aromatic substituents (e.g., phenanthrenyl) enhance cytotoxicity, while pyridinyl derivatives may prioritize target-specific inhibition.

- Enzyme Inhibition : Pyridine’s nitrogen atom and bromine’s electronic effects may improve binding to enzymes like β-lactamases or HDACs.

Biological Activity

(4-Bromopyridin-2-yl)boronic acid is a significant organoboron compound characterized by its boronic acid functional group attached to a brominated pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various enzymes and its application in cancer treatment.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 201.81 g/mol

- Functional Groups : Boronic acid and brominated pyridine

The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for various biological applications.

Enzyme Inhibition

(4-Bromopyridin-2-yl)boronic acid has been studied for its ability to inhibit enzymes such as proteases and kinases, which play critical roles in cancer progression. The unique structure of this compound may enhance its binding affinity to specific biological targets, making it a candidate for drug development.

Key Findings:

- It exhibits potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase , with IC values indicating moderate activity against these enzymes .

- The compound has shown effective inhibition against urease and tyrosinase , which are relevant in various pathological conditions .

Anticancer Activity

Research indicates that (4-Bromopyridin-2-yl)boronic acid may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) cells.

Cytotoxicity Data:

- The compound demonstrated a high cytotoxic effect on MCF-7 cells with an IC value of approximately 18.76 µg/mL .

- Its mechanism of action appears to involve the inhibition of cell cycle progression at the G2/M phase, similar to other boronic acid derivatives used as proteasome inhibitors .

Comparative Analysis with Related Compounds

To understand the uniqueness of (4-Bromopyridin-2-yl)boronic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Bromopyridin-4-yl)boronic acid | Bromine at position 2 instead of 4 | Different substitution pattern on the pyridine ring |

| (6-Bromopyridin-3-yl)boronic acid | Bromine at position 6 | Distinct reactivity due to different ring position |

| (4-Methylpyridin-2-yl)boronic acid | Methyl group instead of bromine | Lacks halogen functionality |

The combination of both bromine and boronic acid functionalities in (4-Bromopyridin-2-yl)boronic acid confers distinct chemical properties that enhance its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- Antioxidant and Antibacterial Activities : A study highlighted the synthesis of a novel boron-based compound derived from phenyl boronic acid, which exhibited significant antioxidant and antibacterial activities. This suggests that (4-Bromopyridin-2-yl)boronic acid could also exhibit similar properties due to structural similarities .

- Mechanistic Studies : Investigations into the mechanism of action revealed that boronic acids can modulate enzyme activity through reversible interactions with diols, which may be applicable for (4-Bromopyridin-2-yl)boronic acid in therapeutic contexts.

- Pharmacokinetic Considerations : Studies have indicated that compounds with boronic acid moieties often exhibit favorable pharmacokinetic profiles, which is essential for their development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.